2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S2/c1-32-18-9-7-16(8-10-18)13-20(30)25-14-19-27-28-23(29(19)17-5-3-2-4-6-17)34-15-21(31)26-22-24-11-12-33-22/h2-12H,13-15H2,1H3,(H,25,30)(H,24,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKRUOIEJBMGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for scalability, often incorporating advanced purification techniques such as chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
Alkylation at the Sulfanyl Group
The sulfanyl (-S-) group attached to the triazole ring undergoes nucleophilic alkylation. For example, in the presence of cesium carbonate (Cs₂CO₃) and ethanol, this group reacts with alkyl halides like 2-bromo-1-phenylethanone to form alkylated derivatives.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Cs₂CO₃, EtOH, 24 h, room temperature | 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | 79% |
This reaction proceeds via deprotonation of the thiol group (from the triazole-thiol precursor) by Cs₂CO₃, followed by nucleophilic attack on the alkyl halide. The product retains the triazole and phenyl groups while introducing a ketone functionality .
Oxidation of the Sulfanyl Group
The sulfanyl bridge is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ | Acetic acid, reflux | Sulfoxide derivative | |
| mCPBA | Dichloromethane, 0°C | Sulfone derivative |
Oxidation with hydrogen peroxide (H₂O₂) typically yields sulfoxides, while meta-chloroperbenzoic acid (mCPBA) produces sulfones. These reactions modify the electron density of the triazole ring, potentially altering biological activity.
Hydrolysis of the Acetamido Group
The acetamido group (-NHCO-) can hydrolyze under acidic or basic conditions to form carboxylic acids.
| Conditions | Product | Reference |
|---|---|---|
| 6M HCl, reflux, 8 h | 2-[(5-{Carboxymethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
| NaOH (10%), ethanol, 6 h, 80°C | Sodium salt of the carboxylic acid derivative |
Acidic hydrolysis cleaves the amide bond, yielding a carboxylic acid, while basic conditions produce the corresponding carboxylate salt. This reactivity is critical for prodrug design or metabolite studies.
Electrophilic Substitution on the Thiazole Ring
The thiazole moiety can undergo electrophilic substitution, though the electron-withdrawing acetamide group at position 2 limits reactivity.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-thiazole derivative | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-thiazole derivative |
These reactions occur preferentially at the 5-position of the thiazole ring due to electronic and steric effects. The nitro or halogen substituents can further functionalize the molecule for structure-activity relationship (SAR) studies .
Cycloaddition Reactions
The triazole ring may participate in click chemistry or Huisgen cycloaddition with alkynes, though steric hindrance from adjacent groups can limit reactivity.
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Cu(I) catalyst, azide | DMF, 50°C, 12 h | Triazole-linked hybrid compound |
This reaction is utilized to conjugate the compound with azide-containing biomolecules or polymers for targeted drug delivery applications.
Complexation with Metal Ions
The thiazole nitrogen and triazole sulfur atoms can act as ligands for transition metals.
| Metal Salt | Conditions | Product | Reference |
|---|---|---|---|
| CuCl₂ | Methanol, 25°C, 2 h | Copper(II) complex | |
| Zn(OAc)₂ | Ethanol, reflux, 6 h | Zinc(II) complex |
Metal complexes enhance stability or enable catalytic applications. Spectroscopic shifts in IR (v(C=N) and v(C-S)) confirm coordination.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activities against various cancer cell lines. Notably:
- Cell Lines Tested : Human lung adenocarcinoma (NCI-H460), breast cancer (MCF7), and liver cancer (HepG2).
- Mechanism of Action : These compounds can induce apoptosis selectively in cancerous cells while sparing normal cells. Studies have shown that certain derivatives can inhibit cell proliferation effectively.
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | NCI-H460 | 10.5 | Apoptosis induction |
| Compound B | MCF7 | 15.2 | Cell cycle arrest at G1 phase |
| Compound C | HepG2 | 12.4 | Inhibition of DNA synthesis |
Antibacterial Properties
In addition to anticancer effects, the compound has demonstrated antibacterial properties against common pathogens:
- Target Strains : Staphylococcus aureus and Escherichia coli.
- Activity : Certain derivatives have shown effective inhibition of bacterial growth.
Table 2: Antibacterial Activity of Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
Mechanisms Underlying Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Interaction studies suggest that it may inhibit enzymes such as acetylcholinesterase, indicating potential neuropharmacological applications.
- DNA/RNA Binding : Preliminary studies indicate that the compound may bind to nucleic acids, which could elucidate its mechanism in anticancer activity.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Case Study 1: Anticancer Activity
Researchers synthesized a series of derivatives and tested their activity against various cancer cell lines. Results indicated that some derivatives had IC50 values as low as 10 µM, demonstrating strong anticancer potential.
Case Study 2: Antibacterial Effects
A comparative study evaluated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives inhibited bacterial growth effectively, with MIC values comparable to standard antibiotics.
Agricultural Applications
Emerging research suggests potential applications in agriculture, particularly as fungicides or herbicides due to the compound's structural features that may interact with biological targets in plants or fungi.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The acetamido group may enhance the compound’s solubility and bioavailability, facilitating its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key structural analogs differ in substituents on the triazole ring, acetamide linker, and terminal aromatic groups. Below is a comparative analysis:
Physicochemical Properties
Melting points, spectral data, and stability vary with substituents:
The target compound’s predicted IR and MS profiles align with analogs, suggesting similar carbonyl and thioether signatures .
Biological Activity
The compound 2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Structural Features
- Triazole ring : Known for its diverse biological activities.
- Thiazole moiety : Often associated with antimicrobial properties.
- Methoxyphenyl group : Contributes to the compound's pharmacological profile.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, showing promising results.
Case Studies and Findings
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 32 µg/mL for various derivatives, suggesting strong antibacterial potential .
- Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have shown that the compound binds effectively to the DNA-gyrase complex, enhancing its antibacterial efficacy .
- Comparative Analysis : In comparison to traditional antibiotics like ciprofloxacin and levofloxacin, certain triazole derivatives exhibited superior activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly due to the presence of the thiazole and triazole rings.
Research Insights
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that triazole derivatives can induce apoptosis and inhibit cell proliferation. For instance, compounds similar to this derivative were tested against breast cancer cell lines with IC50 values indicating significant cytotoxicity .
- Mechanistic Studies : The anticancer activity is believed to be mediated through multiple pathways, including the induction of oxidative stress and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives.
| Structural Feature | Impact on Activity |
|---|---|
| Presence of methoxy group | Enhances lipophilicity and cellular uptake |
| Variability in substituents on triazole ring | Alters binding affinity to target enzymes |
| Length of alkyl chains | Influences antibacterial potency |
Research indicates that modifications to the substituents on the triazole ring can significantly enhance or diminish biological activity. For example, adding electron-donating groups has been shown to increase antibacterial efficacy .
Q & A
Basic: What synthetic methodologies are reported for the preparation of 2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield improvement?
Answer:
The synthesis typically involves multi-step reactions, including:
- Triazole Core Formation : Refluxing equimolar concentrations of substituted oxazolones and acetamide derivatives at 150°C for 5 hours using pyridine and zeolite (Y-H) as catalysts .
- Acetamide Coupling : Reacting 2-amino-thiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures .
Optimization Strategies : - Vary catalyst systems (e.g., alternative zeolites or organic bases).
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity to improve intermediate solubility.
Basic: Which spectroscopic and crystallographic techniques are employed to confirm the structural identity of this compound?
Answer:
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., triazole-thiazole orientation) .
- NMR Spectroscopy : Confirms substituent positions (e.g., ¹H-NMR for methoxy protons, ¹³C-NMR for carbonyl groups).
- Mass Spectrometry : Validates molecular weight via ESI-TOF or MALDI-TOF.
- Elemental Analysis : Ensures purity (>95%) and stoichiometric consistency .
Advanced: How can researchers establish structure-activity relationships (SAR) for the anti-exudative or antiproliferative effects of this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., phenyl rings, sulfanyl groups) and test derivatives in standardized assays .
- Biological Assays :
- Anti-exudative Activity : Compare to diclofenac sodium (8 mg/kg) in rodent models at 10 mg/kg doses .
- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends .
Advanced: What strategies are recommended to resolve contradictions in reported biological activity data across studies involving this compound?
Answer:
- Standardized Protocols : Replicate assays under controlled conditions (e.g., identical cell lines, animal strains).
- Purity Verification : Ensure compound integrity via HPLC and elemental analysis.
- Meta-Analysis : Pool data from multiple studies to identify outliers or dose-dependent effects .
- Mechanistic Studies : Use target-specific assays (e.g., COX-2 inhibition for anti-exudative activity) to validate hypotheses .
Advanced: How can computational chemistry tools aid in predicting target interactions or optimizing the pharmacophore of this compound?
Answer:
- Molecular Docking : Simulate binding to proposed targets (e.g., COX-2, EGFR) using AutoDock or Schrödinger .
- QSAR Modeling : Corrogate electronic (e.g., HOMO-LUMO) and steric descriptors with activity data.
- Quantum Chemical Calculations : Optimize geometry at the DFT/B3LYP level to identify reactive sites .
- Reaction Pathway Prediction : Use ICReDD’s computational-experimental feedback loop to streamline synthesis .
Basic: What in vitro and in vivo models are appropriate for preliminary evaluation of this compound’s biological activity?
Answer:
- In Vitro :
- Antiproliferative assays: MCF-7 (breast cancer), A549 (lung cancer).
- Enzyme inhibition: COX-2 ELISA kits.
- In Vivo :
- Carrageenan-induced paw edema (anti-exudative) .
- Xenograft tumor models (antiproliferative).
Advanced: What catalytic systems or green chemistry approaches could improve the sustainability of synthesizing this compound?
Answer:
- Heterogeneous Catalysis : Replace pyridine with recyclable zeolites or montmorillonite K10 .
- Solvent-Free Conditions : Use ball milling for intermediate steps.
- Microwave Assistance : Reduce reaction time from hours to minutes for triazole cyclization .
Basic: What are the critical purity assessment criteria for this compound in pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
